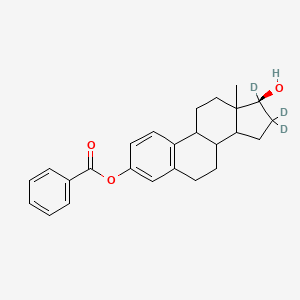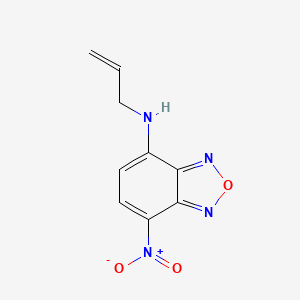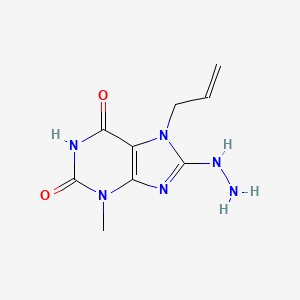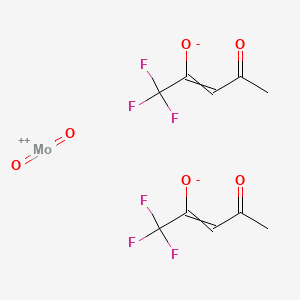
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate is a complex compound that features a molybdenum center coordinated with oxo and trifluoro-oxopent-2-en-2-olate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of molybdenum precursors with appropriate ligands under controlled conditions. One common method involves the use of molybdenum trioxide (MoO3) or molybdenum hexacarbonyl (Mo(CO)6) as starting materials. These are reacted with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the trifluoro-oxopent-2-en-2-olate ligands can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under ambient or slightly elevated temperatures and may require inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions may produce molybdenum(IV) or molybdenum(II) species .
Scientific Research Applications
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: Research has explored its potential as a model compound for studying molybdenum-containing enzymes and their mechanisms.
Industrial Applications: It is used in the desulfurization of fuels and other industrial processes that require efficient catalytic systems.
Mechanism of Action
The mechanism by which dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the molybdenum center with the ligands, which facilitates various catalytic processes. The molybdenum center can undergo redox changes, allowing it to participate in electron transfer reactions. The trifluoro-oxopent-2-en-2-olate ligands stabilize the molybdenum center and influence its reactivity .
Comparison with Similar Compounds
Similar Compounds
Dioxomolybdenum(VI) complexes with hydrazone ligands: These compounds have similar structural features and catalytic properties.
Molybdenum(VI) oxo complexes with Schiff base ligands: These complexes are also used in catalysis and have comparable reactivity.
Binuclear dioxomolybdenum complexes: These compounds exhibit similar catalytic behavior and are used in industrial applications.
Uniqueness
Dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate is unique due to the presence of the trifluoro-oxopent-2-en-2-olate ligands, which impart distinct electronic and steric properties. These ligands enhance the compound’s stability and reactivity, making it a valuable catalyst in various chemical processes .
Properties
Molecular Formula |
C10H8F6MoO6 |
|---|---|
Molecular Weight |
434.11 g/mol |
IUPAC Name |
dioxomolybdenum(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H5F3O2.Mo.2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;;/q;;+2;;/p-2 |
InChI Key |
IQABPVVKZKVNEF-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O=[Mo+2]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
![6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14080358.png)
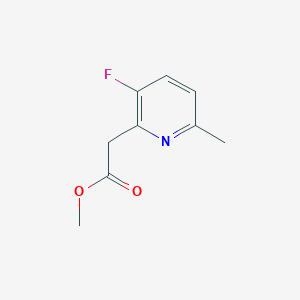
![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
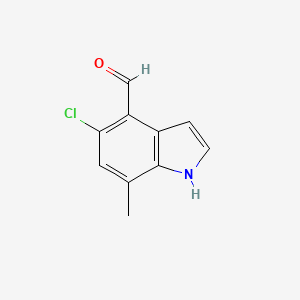
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B14080372.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080373.png)
![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
![(3R)-3-(4-chlorophenyl)-4-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14080385.png)
